1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Descripción

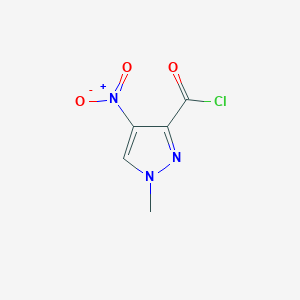

1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride (C₅H₄ClN₃O₃) is a pyrazole derivative featuring a nitro group at the 4-position, a methyl group at the 1-position, and a reactive carbonyl chloride moiety at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized heterocycles. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity. The carbonyl chloride group renders it highly electrophilic, making it a key reagent in nucleophilic acyl substitution reactions.

Propiedades

IUPAC Name |

1-methyl-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMNSQYPAHXNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Ring Formation

- The cyclization typically occurs in ethanol or another suitable solvent.

- Temperature control is crucial to avoid side reactions.

- Yields for this step are generally high (>80%) due to the straightforward condensation mechanism.

Nitration Step

- The nitration mixture is carefully cooled before addition to control exothermicity.

- Reaction times range from 1 to 3 hours at temperatures between 0°C and 60°C.

- The regioselectivity favors substitution at the 4-position due to electronic and steric factors.

- Typical yields range from 60% to 75%.

Chlorination Step

- The acid chloride formation is conducted under reflux with an excess of thionyl chloride or oxalyl chloride.

- Reaction times vary from 2 to 6 hours depending on scale and reagent purity.

- The reaction mixture is often purged with inert gas to remove gaseous byproducts (SO₂, CO, CO₂).

- Yields typically exceed 85%, producing a high-purity acid chloride suitable for further synthetic applications.

Industrial Scale Considerations

- Continuous flow reactors have been employed for scale-up to improve reaction control, safety, and reproducibility.

- Automated reagent addition and temperature monitoring enhance product consistency.

- The use of continuous flow technology minimizes exposure to hazardous reagents such as thionyl chloride and concentrated acids.

Comparative Data Table of Preparation Methods

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Manual, temperature sensitive | Automated, precise temperature control |

| Safety | Moderate risk due to handling acids and chlorinating agents | Enhanced safety with contained system |

| Yield | 75-85% overall | Comparable or improved (>85%) |

| Scalability | Limited by batch size | Easily scalable |

| Purity | High, requires purification | High, consistent quality |

| Reaction Time | Several hours | Reduced reaction time (minutes to hours) |

Summary Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₃ |

| Molecular Weight | 189.56 g/mol |

| Functional Groups | Methyl, Nitro, Carbonyl Chloride |

| CAS Number | 1006433-28-8 |

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) in the presence of a base like triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Aplicaciones Científicas De Investigación

Biological Activities

1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride exhibits notable biological activities, particularly as a precursor for compounds that show antifungal and antibacterial properties. For instance, derivatives synthesized from this compound have been tested against various pathogens, demonstrating significant efficacy.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit antifungal activity against phytopathogenic fungi. A study highlighted that specific pyrazole derivatives showed higher antifungal activity than traditional fungicides like boscalid, with effective concentration values (EC50) indicating their potential as agricultural fungicides .

Antibacterial Properties

Additionally, pyrazole derivatives have been reported to possess antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Agrochemical Applications

In agriculture, this compound and its derivatives are being explored as potential agrochemicals. The ability to inhibit fungal growth makes these compounds suitable candidates for developing new fungicides. Their effectiveness against resistant strains of fungi is particularly noteworthy, as it addresses a critical need in crop protection strategies.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science. The incorporation of pyrazole moieties into polymers can impart unique properties such as increased thermal stability and improved mechanical strength. Research into the synthesis of polymeric materials containing pyrazole units is ongoing, with promising results in enhancing material performance .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 1-methyl-4-nitro-1H-pyrazole derivatives:

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives. Additionally, the nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors.

Comparación Con Compuestos Similares

Research Implications and Challenges

The target compound’s high reactivity makes it valuable for rapid derivatization, but its discontinued commercial status suggests challenges in synthesis or scalability. In contrast, carboxamides (3a–3p) and aldehydes (4b) are more stable and widely used in medicinal chemistry. Future research could explore novel activation strategies for less reactive analogues or improved synthetic routes for the target compound to enhance accessibility.

Actividad Biológica

1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a member of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a methyl group, a nitro group, and a carbonyl chloride functional group, has gained attention for its potential therapeutic effects, particularly in cancer treatment and other pharmacological applications.

The molecular formula of this compound is , with a molecular weight of approximately 189.56 g/mol. The presence of the carbonyl chloride group enhances its reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₃ |

| Molecular Weight | 189.56 g/mol |

| Functional Groups | Methyl, Nitro, Carbonyl Chloride |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other pyrazole derivatives suggests that it may exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

Case Study: Cytotoxic Activity

A study evaluating several pyrazole derivatives found that three specific compounds demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents. These compounds also induced apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, some studies report IC50 values for COX inhibition that surpass those of standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to form adducts with various enzymes involved in cancer progression and inflammation.

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand its efficacy better, it is beneficial to compare this compound with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-Methyl-5-nitro-1H-pyrazole | Anticancer, anti-inflammatory | Lacks carbonyl chloride |

| 1-Ethyl-4-nitro-1H-pyrazole | Anticancer | Ethyl group instead of methyl |

| 1-Methyl-4-amino-1H-pyrazole | Potentially less reactive | Amino group instead of nitro |

Q & A

Q. What are the established synthetic routes for 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via carboxylation followed by chlorination. A common approach involves reacting the corresponding carboxylic acid derivative (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) with thionyl chloride (SOCl₂) under reflux conditions . Key considerations include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.

- Reaction monitoring : Use TLC to track progress and confirm completion before solvent evaporation .

- Purification : Distillation or recrystallization (e.g., ethanol) is recommended to remove residual reagents .

Q. How can researchers confirm the structural integrity of this compound?

Characterization requires a multi-technique approach:

- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., nitro and methyl groups). Peaks near δ 2.6 ppm may indicate methyl groups, while aromatic protons appear between δ 7.4–8.1 ppm .

- IR spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1340 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .

Q. What are the stability and storage requirements for this compound?

- Stability : Nitro groups enhance reactivity but may lead to decomposition under prolonged light exposure. Stability studies on analogous compounds suggest degradation via hydrolysis or nitro-group reduction .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Use desiccants to mitigate moisture-induced hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?

Optimization strategies include:

- Catalyst selection : For intermediates like pyrazolecarboxamides, EDCI/HOBt coupling agents improve amidation yields (68–71%) compared to traditional base-catalyzed methods .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in nitro-group introduction .

- Temperature control : Reflux in SOCl₂ at 70–80°C minimizes side reactions like over-chlorination .

Q. How should researchers address contradictions in spectral data or melting points across studies?

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. chloroform) can alter melting points. For example, a 2°C variation was observed in pyrazolecarboxamide derivatives depending on the solvent .

- Impurity profiles : Residual starting materials (e.g., unreacted carboxylic acid) may shift NMR peaks. Purify via preparative TLC (PE:EA = 8:1) to isolate the target compound .

Q. What methodologies are suitable for evaluating the bioactivity of derivatives of this compound?

- Antifungal assays : Use microdilution techniques to determine MIC values against Candida spp. .

- Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) for nitro-pyrazole derivatives, noting that electron-withdrawing groups enhance activity .

- Enzyme inhibition : Test COX-2 or kinase inhibition via fluorometric assays, referencing pyrazole scaffolds known for selective binding .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

- Exothermic reactions : Chlorination with SOCl₂ requires controlled addition to prevent thermal runaway. Use jacketed reactors for temperature regulation .

- By-product formation : Optimize stoichiometry (e.g., 1:4 molar ratio of acid to SOCl₂) to minimize sulfonic acid derivatives .

- Purification bottlenecks : Replace column chromatography with fractional crystallization for large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.